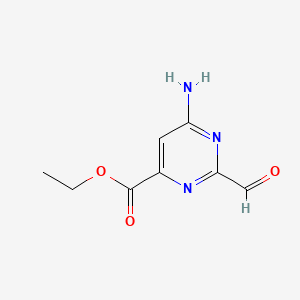

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine in the presence of a suitable catalyst. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Oxo derivatives of the pyrimidine ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The amino and formyl groups on the pyrimidine ring allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a similar structure but includes a cyano group and a chlorophenyl substituent, which can alter its reactivity and biological activity.

Ethyl 6-amino-4-(4-methoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with biological targets.

This compound is unique due to its specific substitution pattern, which provides distinct chemical and biological properties compared to other pyrimidine derivatives.

Biological Activity

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate (EAFPC) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the areas of anticancer and antiviral properties. This article explores the synthesis, biological activity, and mechanisms of action of EAFPC, supported by data tables and case studies.

Synthesis

EAFPC can be synthesized through various methods that involve the condensation of appropriate pyrimidine derivatives with ethyl formate and other reagents. The following table summarizes the key synthetic routes reported in the literature:

Antitumor Activity

EAFPC has demonstrated significant antitumor activity in various cancer cell lines. The compound's mechanism appears to involve the inhibition of key enzymes in the purine biosynthesis pathway, particularly glycinamide ribonucleotide formyltransferase (GARFTase). This enzyme is crucial for the de novo synthesis of purines, which are vital for DNA and RNA synthesis.

In vitro studies have shown that EAFPC effectively inhibits tumor cell proliferation by targeting folate transport mechanisms. The following table summarizes the IC50 values of EAFPC against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KB (Human cervical carcinoma) | 5.0 | Inhibition of GARFTase |

| R2/hPCFT4 | 3.0 | FR-mediated uptake and GARFTase inhibition |

| CHO (Chinese hamster ovary) | >50 | Lack of folate receptors |

These findings indicate that EAFPC's efficacy is significantly enhanced in cells expressing folate receptors (FRs), highlighting its potential as a targeted cancer therapy.

Antiviral Activity

Emerging research suggests that EAFPC also exhibits antiviral properties. Studies have reported its effectiveness against various viral infections, including those caused by papillomavirus. The mechanism involves interference with viral entry into host cells, likely by disrupting the interaction between viral particles and cellular receptors.

A notable study evaluated the antiviral activity of EAFPC using a pseudovirus-based neutralization assay. The results indicated a significant reduction in luciferase activity associated with viral infection, demonstrating complete inhibition at concentrations as low as 5 µg/mL.

Case Studies

-

Case Study: Antitumor Efficacy in Animal Models

A recent study investigated the antitumor effects of EAFPC in vivo using mouse xenograft models. Mice treated with EAFPC showed a marked reduction in tumor size compared to control groups, correlating with decreased levels of GARFTase activity in tumor tissues. This suggests that EAFPC not only inhibits tumor growth but may also induce apoptosis in cancer cells. -

Case Study: Mechanistic Insights into Antiviral Activity

In vitro experiments demonstrated that EAFPC significantly reduced viral load in infected cell cultures. The compound's ability to inhibit viral penetration was confirmed through assays measuring intracellular viral RNA levels post-treatment. This positions EAFPC as a promising candidate for further antiviral drug development.

Properties

IUPAC Name |

ethyl 6-amino-2-formylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-2-14-8(13)5-3-6(9)11-7(4-12)10-5/h3-4H,2H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJRUNCJJOMHDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=N1)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.